Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxododecane
Overview
Description
Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxododecane, also known as ONO-1714, is a novel compound that has been synthesized and studied for its potential applications in the field of scientific research. This compound has been found to have a unique mechanism of action that makes it a promising candidate for further investigation. In
Scientific Research Applications
Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxododecane has been studied for its potential applications in various scientific research fields, including oncology, immunology, and neuroscience. In oncology, this compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tumor invasion and metastasis. In immunology, this compound has been shown to modulate the activity of T cells, which are important immune cells that play a role in the body's defense against infections and cancer. In neuroscience, this compound has been found to enhance the activity of glutamate transporters, which are important for regulating the levels of glutamate in the brain.
Mechanism of Action
Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxododecane exerts its effects through a unique mechanism of action that involves the inhibition of thiol proteases, such as cathepsin B and L. Thiol proteases are enzymes that play a role in various biological processes, including protein degradation, antigen processing, and apoptosis. By inhibiting thiol proteases, this compound can modulate the activity of various biological pathways, including those involved in tumor invasion, immune response, and neurotransmitter regulation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, depending on the specific biological pathway that it modulates. In oncology, this compound has been shown to inhibit the activity of MMPs, which can reduce tumor invasion and metastasis. In immunology, this compound has been found to modulate the activity of T cells, which can enhance the body's immune response against infections and cancer. In neuroscience, this compound has been found to enhance the activity of glutamate transporters, which can regulate the levels of glutamate in the brain and potentially improve cognitive function.
Advantages and Limitations for Lab Experiments
Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxododecane has several advantages for lab experiments, including its high purity and stability, as well as its ability to modulate specific biological pathways. However, this compound also has some limitations, including its potential toxicity and the need for further optimization of its synthesis method. Additionally, this compound may have different effects in different cell types or biological systems, which may limit its applicability in certain experiments.
Future Directions
There are several future directions for research on Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxododecane, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other scientific research fields. Additionally, this compound may have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurological disorders, which should be further explored. Overall, this compound is a promising compound that has the potential to advance scientific research and improve human health.
properties
IUPAC Name |
sodium;(4S)-4-amino-5-dodecanoyloxy-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-17(22)14(18)12-13-15(19)20;/h14H,2-13,18H2,1H3,(H,19,20);/q;+1/p-1/t14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMJGZKBXAVKJN-UQKRIMTDSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(=O)C(CCC(=O)[O-])N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC(=O)[C@H](CCC(=O)[O-])N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30NNaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725297 | |
Record name | Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42926-22-7 | |
Record name | Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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